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[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol Documentation Hub

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  • Product: [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol
  • CAS: 1094389-23-7

Core Science & Biosynthesis

Foundational

Technical Guide: Pharmacological Profiling of 1-(2-amino-4-chlorophenyl)piperidine Scaffolds

Topic: Biological Activity & Synthetic Utility of 1-(2-amino-4-chlorophenyl)piperidine Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity & Synthetic Utility of 1-(2-amino-4-chlorophenyl)piperidine Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Privileged" Aniline Scaffold

The molecule 1-(2-amino-4-chlorophenyl)piperidine (also chemically indexed as 4-chloro-2-(piperidin-1-yl)aniline ) represents a high-value "privileged structure" in medicinal chemistry. It serves as a critical bifurcation point in drug synthesis, capable of evolving into three distinct therapeutic classes: benzimidazole-based anthelmintics/antineoplastics , kinase inhibitors , and GPCR-targeting CNS agents .

Its structural utility is defined by the ortho-diamine motif masked by a piperidine ring. The steric bulk of the piperidine forces specific conformational locks, while the 4-chloro substituent modulates metabolic stability (blocking para-hydroxylation) and provides a handle for palladium-catalyzed cross-couplings.

Structural Architecture & SAR Logic

The Pharmacophore Triad

The biological potential of this scaffold rests on three structural pillars:

  • The Ortho-Disposition: The proximity of the primary amine (-NH2) and the tertiary piperidine nitrogen creates a chelation-capable site and a precursor for rapid cyclization into fused heterocycles.

  • The Piperidine Ring: Acts as a lipophilic cation at physiological pH (pKa ~8-9), enhancing membrane permeability and providing affinity for the anionic aspartate residues found in GPCR binding pockets (e.g., D2, 5-HT2A).

  • The 4-Chloro Substituent: Increases lipophilicity (LogP) and prevents rapid metabolic clearance via CYP450-mediated oxidation at the para position.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how modifications to this core scaffold dictate therapeutic outcomes.

SAR_Map Core 1-(2-amino-4-chlorophenyl) piperidine Core Mod_N1 Primary Amine (N1) Derivatization Core->Mod_N1 Mod_Pip Piperidine Ring Modifications Core->Mod_Pip Mod_Cl 4-Chloro Substitution Core->Mod_Cl Out_Benz Benzimidazoles (Anthelmintic/Anticancer) Mod_N1->Out_Benz Cyclization w/ R-CHO Out_Kinase Ureas/Amides (Kinase Inhibitors) Mod_N1->Out_Kinase Acylation/Urea formation Out_GPCR Piperidine Analogs (Antipsychotics) Mod_Pip->Out_GPCR 4-OH/4-Benzyl addition Mod_Cl->Out_Kinase Suzuki Coupling

Figure 1: SAR decision tree showing how chemical modifications shift the pharmacological profile.

Synthetic Pathways[1][2][3]

The synthesis of this scaffold is a self-validating protocol relying on Nucleophilic Aromatic Substitution (SNAr) followed by nitro reduction. This route is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability.

Protocol: Synthesis of 4-chloro-2-(piperidin-1-yl)aniline

Reaction Class: SNAr / Nitro Reduction

  • Precursor: 4-chloro-1-fluoro-2-nitrobenzene.

  • Nucleophile: Piperidine (1.2 equiv).

  • Conditions: K2CO3, DMF, 80°C, 4h.

  • Intermediate Isolation: Yields 1-(4-chloro-2-nitrophenyl)piperidine (Yellow solid).

  • Reduction: Fe powder / NH4Cl (aq) / EtOH, Reflux, 2h.

    • Why Iron? Chemoselective. Avoids dechlorination which can occur with Pd/C + H2.

Synthesis_Flow Start 4-chloro-1-fluoro-2-nitrobenzene Step1 SNAr: + Piperidine, K2CO3, 80°C Start->Step1 Inter Intermediate: 1-(4-chloro-2-nitrophenyl)piperidine Step1->Inter Step2 Reduction: Fe / NH4Cl / EtOH Inter->Step2 Final Product: 1-(2-amino-4-chlorophenyl)piperidine Step2->Final

Figure 2: Step-wise synthesis pathway ensuring retention of the chloro-substituent.

Biological Activity Profiles of Derivatives[1][4][5][6][7][8][9][10]

Benzimidazole Derivatives (Anthelmintic & Antineoplastic)

The most common application of this scaffold is the synthesis of 2-substituted benzimidazoles.

  • Mechanism: These derivatives bind to the colchicine-binding site of β-tubulin , inhibiting microtubule polymerization.

  • Key Insight: The bulky piperidine group at the 1-position (or 4-position of the fused system depending on numbering) creates steric clash that improves selectivity for parasite tubulin over mammalian tubulin, or targets rapidly dividing cancer cells.

  • Data Summary:

Derivative ClassTargetIC50 / MICMechanism
2-Aryl-benzimidazolesHCT-116 (Colon Cancer)0.5 - 2.0 µMTubulin depolymerization
2-Thiazolyl-benzimidazolesHaemonchus contortus< 0.1 µg/mLLarval development inhibition
Piperazine analogsS. aureus (MRSA)4 - 8 µg/mLMembrane disruption
Kinase Inhibition (Oncology)

When the primary amine is derivatized into a urea or amide (e.g., reacting with an isocyanate), the scaffold mimics the adenine binding mode in ATP pockets.

  • Targets: ALK (Anaplastic Lymphoma Kinase) and ROS1.[1]

  • Role of Piperidine: Solubilizing group that projects into the solvent-exposed region of the kinase, improving pharmacokinetic properties (ADME).

GPCR Ligands (Neuropsychiatry)

The uncyclized scaffold is a "privileged" pharmacophore for Class A GPCRs.

  • Dopamine D2/D3: The 4-chlorophenyl-piperidine motif is a classic bioisostere for the phenylpiperazine moiety found in antipsychotics like Aripiprazole.

  • Activity: Partial agonism or antagonism depending on the linker length attached to the piperidine nitrogen (if the aniline nitrogen is the attachment point).

Experimental Validation Protocols

Protocol: Tubulin Polymerization Assay

To verify the antineoplastic potential of benzimidazole derivatives.

Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer. Method:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Keep DMSO < 1%.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Vmax of the growth curve represents polymerization rate.

    • Control: Paclitaxel (stabilizer, increased Vmax) vs. Colchicine (inhibitor, flat line).

    • Expected Result: Active derivatives will show a dose-dependent reduction in OD340 increase, similar to Colchicine.

Protocol: Minimum Inhibitory Concentration (MIC)

To verify antimicrobial activity of the precursor or derivatives.

Method: Broth Microdilution (CLSI Standards).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to 5 x 10^5 CFU/mL.

  • Dosing: Serial 2-fold dilutions of the piperidine derivative in cation-adjusted Mueller-Hinton broth.

  • Incubation: 37°C for 16-20 hours.

  • Readout: The lowest concentration with no visible growth is the MIC.

References

  • Benzimidazole Synthesis via SNAr: Hanan, E. J., et al. "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles."[2] Synlett, 2010.[2] Link

  • Tubulin Inhibition Mechanism: Wang, L., et al. "Design, synthesis and biological evaluation of novel benzimidazole-2-substituted derivatives as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry, 2015. Link

  • Antimicrobial Piperidine Derivatives: Li, X., et al. "Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides." Archiv der Pharmazie, 2021. Link

  • GPCR Ligand Design: Löber, S., et al. "Structure-affinity relationships of piperidine-based dopamine D4 receptor ligands." ChemMedChem, 2011. Link

  • Kinase Inhibitor Scaffolds: Zou, H., et al. "2-Amino-4-(1-piperidine) pyridine derivatives as novel ALK/ROS1 dual inhibitors." European Journal of Medicinal Chemistry, 2019.[1] Link

Sources

Exploratory

The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to the Patent Landscape of [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol and its Pivotal Role in Akt Inhibition

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide navigates the patent landscape and scientific significance of the [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the patent landscape and scientific significance of the [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol scaffold. While seemingly a specific chemical entity, its true value is illuminated through its role as a cornerstone in the synthesis of potent therapeutic agents, most notably the clinical-stage Akt kinase inhibitor, AZD5363 (Capivasertib). We will dissect the intellectual property surrounding this structural motif, explore its synthesis, and delve into the critical mechanism of action that makes it a compelling target for oncology research.

The Piperidine Moiety: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable physicochemical properties, including high aqueous solubility and metabolic stability. Its three-dimensional structure allows for the precise orientation of substituents to optimize interactions with biological targets. This has led to its incorporation into a vast array of approved drugs targeting a wide range of diseases.

[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol: A Gateway to Potent Akt Kinase Inhibitors

The subject of this guide, [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol, emerges as a critical building block in the development of inhibitors for Protein Kinase B, more commonly known as Akt. The Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

The discovery and development of AZD5363, a potent and selective pan-Akt inhibitor, has solidified the importance of the substituted piperidine core. The [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol structure provides a key fragment that, when elaborated, yields compounds with high affinity and selectivity for the ATP-binding pocket of Akt kinases.

The Patent Landscape: Protecting a Valuable Therapeutic Asset

The intellectual property surrounding AZD5363 and its key intermediates is robust, with numerous patents covering its composition of matter, synthesis, and various crystalline forms. A comprehensive analysis of the patent landscape reveals a strategic approach to protecting this valuable clinical candidate.

Core Composition of Matter and Synthesis Patents

The initial wave of patents focused on the core structure of AZD5363 and related analogs. These patents laid the groundwork for the therapeutic potential of this class of Akt inhibitors. Subsequent filings have detailed specific and optimized synthetic routes, highlighting the evolution of the manufacturing process for this complex molecule.

Patent/ApplicationAssigneeKey Focus
WO2009/047563AstraZeneca ABInitial disclosure of AZD5363, including its synthesis and activity as an Akt inhibitor.
US9879017B2AstraZeneca ABDescribes improved processes for the preparation of AZD5363, focusing on efficiency and scalability.[1]
WO2015/181532A1AstraZeneca ABDetails further refinements to the synthesis of AZD5363, including the use of novel intermediates to shorten the overall process.[2]
US10039766B2AstraZeneca ABFocuses on specific crystalline forms of AZD5363, which are crucial for pharmaceutical formulation and stability.[3]
Evolution of Synthetic Strategies

The patented synthetic routes to AZD5363 reveal a progression towards more efficient and scalable processes. Early syntheses often involved more steps and less readily available starting materials. More recent patents describe streamlined approaches, often leveraging novel intermediates to improve yield and reduce manufacturing costs.

G cluster_0 Early Synthetic Approach (Illustrative) cluster_1 Optimized Synthetic Approach (Illustrative) A Commercially Available Starting Materials B Multi-step synthesis of piperidine core A->B C Coupling with pyrimidine moiety B->C D Final functional group manipulation C->D E AZD5363 D->E F Novel Piperidine Intermediate (e.g., from WO2015/181532A1) G Convergent synthesis F->G H AZD5363 G->H I Key pyrimidine precursor I->G

Caption: Evolution of synthetic strategies for AZD5363.

Synthesis of the Core Scaffold: A Step-by-Step Protocol (Illustrative)

While specific, proprietary process details are protected by patents, a general, illustrative synthesis of a [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol-like scaffold can be conceptualized based on public domain chemical principles and methodologies described in the patent literature. The following is a representative, non-infringing protocol intended for educational purposes.

Step 1: Synthesis of the Piperidine Core

  • Starting Material: Commercially available 4-piperidinemethanol.

  • Protection: The secondary amine of 4-piperidinemethanol is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Purification: The protected intermediate, N-Boc-4-piperidinemethanol, is purified by column chromatography.

Step 2: Aromatic Substitution

  • Aromatic Precursor: A suitable aromatic precursor, such as 1-bromo-2-nitro-4-chlorobenzene, is used for the substitution reaction.

  • Coupling Reaction: The protected piperidine core is coupled with the aromatic precursor via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). The choice of reaction depends on the specific reactivity of the substrates.

  • Purification: The coupled product is purified to remove unreacted starting materials and byproducts.

Step 3: Reduction of the Nitro Group

  • Reduction: The nitro group on the aromatic ring is reduced to an amine. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), or iron powder in acidic media.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified.

Step 4: Deprotection

  • Removal of Protecting Group: The Boc protecting group is removed from the piperidine nitrogen. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

  • Final Product: The final product, [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol, is obtained after an aqueous work-up and purification.

G A 4-Piperidinemethanol B Boc Protection A->B C N-Boc-4-piperidinemethanol B->C D Aromatic Coupling C->D E Coupled Intermediate D->E F Nitro Reduction E->F G Amino Intermediate F->G H Deprotection G->H I [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol H->I G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth AZD5363 AZD5363 ([1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol derivative) AZD5363->Akt INHIBITS

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for AZD5363.

In many cancers, mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN lead to the constitutive activation of this pathway. AZD5363, derived from the core scaffold, acts as an ATP-competitive inhibitor, binding to the kinase domain of Akt and preventing the phosphorylation of its downstream substrates. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for their survival. The discovery of AZD5363 as a potent Akt inhibitor was detailed in a 2013 publication in the Journal of Medicinal Chemistry. [4]

Future Directions and Opportunities

The clinical development of AZD5363 validates the therapeutic potential of the [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol scaffold. This opens up several avenues for future research and development:

  • Next-Generation Inhibitors: The scaffold can be further modified to develop next-generation Akt inhibitors with improved potency, selectivity, or pharmacokinetic properties.

  • Targeting Other Kinases: The privileged nature of the piperidine core suggests that derivatives could be designed to target other kinases with similar ATP-binding pockets.

  • PROTACs and Molecular Glues: The scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of Akt rather than just its inhibition, offering a potentially more durable therapeutic effect. Recent research has explored the development of AZD5363-based PROTACs.

  • Combination Therapies: Given its mechanism of action, there is significant potential for combining Akt inhibitors with other anticancer agents, such as chemotherapy, targeted therapies, or immunotherapies.

Conclusion

The [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol scaffold represents a significant achievement in medicinal chemistry, serving as a key building block for a promising new class of anticancer agents. Its journey from a chemical entity to a core component of a clinical-stage drug highlights the intricate interplay between organic synthesis, patent law, and molecular pharmacology. For researchers and drug developers, understanding the patent landscape and the scientific rationale behind this privileged structure is crucial for navigating the competitive and innovative field of oncology drug discovery.

References

  • AstraZeneca AB. (2018). Processes for the preparation of AZD5363 and intermediate used therein. U.S.
  • AstraZeneca AB. (2015). Processes for the preparation of azd5363 and novel intermediate used therein.
  • AstraZeneca AB. (2009). Inhibitors of AKT activity.
  • AstraZeneca AB. (2018). Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7h-pyrrolo[2,3-d] pyrimidin-4-y1) piperidine-4-carboxamide. U.S.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059–2073. [Link]

Sources

Protocols & Analytical Methods

Method

The Alchemist's Guide to Aminopiperidines: A Senior Application Scientist's Handbook on Nitro Group Reduction

Introduction: The Critical Transformation from Nitro to Amino in Piperidine Scaffolds In the intricate world of pharmaceutical and agrochemical development, the piperidine moiety stands as a "privileged scaffold," a stru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Transformation from Nitro to Amino in Piperidine Scaffolds

In the intricate world of pharmaceutical and agrochemical development, the piperidine moiety stands as a "privileged scaffold," a structural cornerstone present in a multitude of approved drugs and biologically active molecules. The transformation of a nitro-functionalized piperidine intermediate to its corresponding amine is a pivotal, often indispensable, step in the synthesis of these vital compounds. This conversion unlocks a primary amino group, a versatile handle for further molecular elaboration and a key pharmacophoric element in its own right.

However, this seemingly straightforward reduction is a nuanced process fraught with challenges. The choice of reducing agent and reaction conditions is paramount, dictating not only the reaction's efficiency but, more critically, its chemoselectivity. Piperidine intermediates are frequently adorned with other sensitive functional groups—halogens, carbonyls, esters, and nitriles—that are themselves susceptible to reduction. Furthermore, the inherent basicity of the piperidine nitrogen can influence catalyst activity, demanding careful consideration and optimization.

This comprehensive guide, born from extensive research and field experience, provides a detailed exploration of the principal reagents and protocols for the reduction of nitro groups in piperidine intermediates. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale and troubleshooting insights to navigate this critical synthetic transformation with precision and confidence.

Comparative Analysis of Reduction Methodologies

The selection of a reduction strategy is a decision guided by the substrate's complexity, the presence of other reducible functionalities, and considerations of scale, cost, and safety. Below is a comparative overview of the most prevalent methodologies.

Methodology Reagent/Catalyst Hydrogen Source Typical Solvents Key Advantages Primary Limitations
Catalytic Hydrogenation 10% Pd/C, Raney® Ni, PtO₂H₂ gasMethanol, Ethanol, Ethyl Acetate, THFHigh efficiency, clean reaction, catalyst is recyclable.[1]Can reduce other functional groups (e.g., alkenes, alkynes, some carbonyls), potential for dehalogenation with Pd/C.[2][3] Requires specialized pressure equipment.[4]
Catalytic Transfer Hydrogenation 10% Pd/C, Raney® NiAmmonium formate, Formic acid, HydrazineMethanol, EthanolAvoids the need for high-pressure H₂ gas, generally milder conditions, good for substrates sensitive to hydrogenolysis.[5][6][7][8]May require elevated temperatures; hydrogen donor stoichiometry needs optimization.
Metal-Mediated Reduction Fe, SnCl₂, ZnAcid (HCl, AcOH), NH₄ClEthanol/Water, Acetic AcidExcellent chemoselectivity, tolerates a wide range of functional groups, cost-effective for large-scale synthesis.[9][10][11]Stoichiometric amounts of metal are required, leading to significant waste; workup can be challenging to remove metal salts.[10]
Sulfur-Based Reduction Sodium Dithionite (Na₂S₂O₄)-DMF/Water, Ethanol/WaterMild, inexpensive, and often shows excellent chemoselectivity for nitro groups over other functionalities, including aldehydes and esters.[12][13][14]Can have limited solubility for certain substrates; potential for sulfur-containing byproducts.

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanisms is crucial for rational troubleshooting and optimization. The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.

General Mechanistic Pathways

Nitro Reduction Pathways General Mechanistic Pathways for Nitro Group Reduction cluster_side_reactions Condensation Pathway (Side Reactions) Start R-NO₂ (Nitro Compound) Nitroso R-N=O (Nitroso Intermediate) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy Compound) Nitroso->Azoxy End R-NH₂ (Amine Product) Hydroxylamine->End +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo R-N=N-R (Azo Compound) Azoxy->Azo +2e⁻ Hydrazo R-NH-NH-R (Hydrazo Compound) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->End Cleavage Catalytic Hydrogenation Workflow Workflow for Pd/C Catalytic Hydrogenation Start Dissolve Nitropiperidine Intermediate in Solvent Add_Catalyst Carefully Add 10% Pd/C Catalyst Start->Add_Catalyst Setup Seal Reactor, Purge with N₂, then Pressurize with H₂ Add_Catalyst->Setup React Stir Vigorously at RT or with Gentle Heating Setup->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Vent H₂, Purge with N₂, Filter through Celite® Monitor->Workup Reaction Complete Isolate Concentrate Filtrate to Obtain Crude Amine Workup->Isolate Purify Purify by Crystallization or Chromatography Isolate->Purify

Caption: Step-by-step workflow for catalytic hydrogenation.

Detailed Protocol:

  • Reactor Setup: In a suitable pressure vessel, dissolve the nitro-piperidine intermediate (1.0 eq) in a solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% palladium on carbon (5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle with care.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi). [4]4. Reaction: Stir the mixture vigorously at room temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Caution: Do not allow the catalyst on the filter cake to dry completely in air.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminopiperidine derivative.

  • Purification: If necessary, purify the product by column chromatography or crystallization.

Method 2: Metal-Mediated Reduction with Iron and Ammonium Chloride

This classic method is highly valued for its excellent chemoselectivity and is particularly useful for large-scale syntheses where cost is a factor. [9][10]It is a robust choice when dealing with substrates containing halogens or other reducible groups that are incompatible with catalytic hydrogenation.

Rationale: The reaction proceeds via single-electron transfers from the surface of the iron metal to the nitro group. Ammonium chloride acts as a mild proton source and helps to maintain a near-neutral pH, which can be beneficial for sensitive substrates.

Experimental Workflow:

Fe_NH4Cl_Reduction_Workflow Workflow for Fe/NH₄Cl Reduction Start Suspend Nitropiperidine in EtOH/H₂O Add_Reagents Add NH₄Cl and Iron Powder Start->Add_Reagents React Heat to Reflux with Vigorous Stirring Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Cool, Dilute with H₂O/EtOAc, Filter through Celite® Monitor->Workup Reaction Complete Extract Separate Layers, Extract Aqueous Phase Workup->Extract Isolate Combine Organics, Dry, and Concentrate Extract->Isolate Purify Purify as Needed Isolate->Purify

Caption: Step-by-step workflow for iron-mediated nitro reduction.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend the nitro-piperidine intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (4-5 eq) and iron powder (<325 mesh, 3-5 eq). [10]3. Reaction: Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the black sludge through a pad of Celite®, washing thoroughly with ethyl acetate or methanol. [9]6. Extraction: Transfer the filtrate to a separatory funnel. The product may be in either the organic or aqueous layer depending on its polarity and the pH. If necessary, basify the aqueous layer with a solution like sodium bicarbonate to deprotonate the amine and extract with an organic solvent.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Method 3: Chemoselective Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄) is an inexpensive and safe reducing agent that is particularly effective for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities. [12][13]It is an excellent choice for complex heterocyclic intermediates.

Rationale: Sodium dithionite in an aqueous medium generates the sulfoxylate radical anion (SO₂⁻), a potent reducing species that selectively reduces the nitro group.

Detailed Protocol:

  • Reaction Setup: Dissolve the nitro-piperidine intermediate (1.0 eq) in a suitable solvent mixture such as DMF/water or THF/water.

  • Reagent Addition: Add sodium dithionite (3-5 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting amine by standard methods if required.

Troubleshooting and Field-Proven Insights

  • Incomplete Reactions: If a reaction stalls, consider the following:

    • Catalyst Activity: For hydrogenations, the catalyst may be poisoned. Ensure the substrate and solvent are pure. Increasing catalyst loading can sometimes overcome this. [15] * Reagent Quality: Metal powders can oxidize on the surface. Activating them (e.g., with dilute HCl for iron) can be beneficial. [11]Sodium dithionite can decompose on storage; use a fresh bottle. [15] * Solubility: Poor solubility of the starting material is a common issue. For hydrophobic compounds, consider THF or a co-solvent system. A protic co-solvent like ethanol or acetic acid often aids catalytic hydrogenations. [15]

  • Chemoselectivity Issues:

    • Dehalogenation: When reducing a nitro group on an aryl halide-containing piperidine, avoid Pd/C. Raney Nickel is a better choice for catalytic hydrogenation, or opt for chemical methods like Fe/NH₄Cl or SnCl₂. [2][3] * Carbonyl Group Reduction: To preserve a ketone or aldehyde, SnCl₂ is an excellent choice. [2]Iron-based reductions also show high selectivity.

    • Nitrile and Ester Preservation: Fe/NH₄Cl and sodium dithionite are generally compatible with nitriles and esters.

  • Influence of the Piperidine Nitrogen: The basic nitrogen of the piperidine ring can coordinate to metal catalysts, potentially inhibiting their activity. In catalytic hydrogenations, the addition of a small amount of a non-nucleophilic acid (e.g., acetic acid) can protonate the piperidine nitrogen, preventing it from binding to the catalyst and often accelerating the reduction of the nitro group.

Conclusion

The reduction of the nitro group in piperidine intermediates is a gateway transformation to a vast chemical space of high-value molecules. A successful outcome hinges on a judicious selection of reagents and a thorough understanding of the substrate's unique characteristics. Catalytic hydrogenation offers elegance and efficiency for simpler systems, while metal-mediated and dithionite reductions provide the robust chemoselectivity required for complex, multi-functionalized intermediates. By leveraging the protocols and insights provided in this guide, researchers can approach this critical synthetic step with a heightened degree of control and a greater probability of success, accelerating the path from discovery to application.

References

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry (RSC Publishing). [Link]

  • Raney nickel reductions. Indian Academy of Sciences. [Link]

  • RaneyNi/Formic Acid Nitro Reduction. Rhodium.ws. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. [Link]

  • Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Erowid. [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. The Hive. [Link]

  • Catalytic hydrogen transfer reductions using ammonium formate. A review. Indian Academy of Sciences. [Link]

  • Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo. [Link]

  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [Link]

  • Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages. [Link]

  • raney nickel reductions-part i. Indian Academy of Sciences. [Link]

  • Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? ResearchGate. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. ResearchGate. [Link]

  • DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles. PubMed. [Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

  • my nitro refuses to be reduced. Reddit. [Link]

  • What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? ResearchGate. [Link]

  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

  • Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. [Link]

  • Reduction of aromatic nitro compounds with Raney nickel catalyst.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Scheme 1. Basic reaction routes in the hydrogenation of nitrobenzene. ResearchGate. [Link]

  • Hydrogenation Reaction Set up - Reduction of a Nitro group. YouTube. [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews. [Link]

  • Pharmaceuticals, Large‐Scale Synthesis. ResearchGate. [Link]

  • Stereoselective, nitro-Mannich/lactamisation cascades for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones and related heterocycles. Beilstein Journals. [Link]

  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. ResearchGate. [Link]

  • SYNTHESIS OF NELARABINE WITH PURE β-ANOMER THROUGH LATE-STAGE CH NITRATION/NITRO REDUCTION. Research Square. [Link]

Sources

Application

Scalable synthesis of 1-(2-amino-4-chlorophenyl)-4-hydroxymethylpiperidine

Application Note: Scalable Synthesis of 1-(2-amino-4-chlorophenyl)-4-hydroxymethylpiperidine Abstract This application note details a robust, scalable protocol for the synthesis of 1-(2-amino-4-chlorophenyl)-4-hydroxymet...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-(2-amino-4-chlorophenyl)-4-hydroxymethylpiperidine

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(2-amino-4-chlorophenyl)-4-hydroxymethylpiperidine , a critical pharmacophore often utilized in the synthesis of azole antifungals (e.g., Posaconazole analogs) and kinase inhibitors. The method overcomes common regioselectivity and chemoselectivity challenges associated with nucleophilic aromatic substitution (SNAr) and halonitro reduction. By utilizing 2,5-dichloronitrobenzene as the electrophile and a sulfided platinum-on-carbon (Pt/C) catalyst for hydrogenation, this workflow ensures exclusive regiocontrol and retention of the aryl chloride, delivering high-purity material (>98% HPLC) suitable for GMP downstream processing.

Introduction & Retrosynthetic Analysis

The target molecule features a piperidine ring linked to a substituted aniline. Two primary synthetic challenges exist:

  • Regioselectivity: Ensuring the piperidine attacks the correct position on the benzene ring to establish the ortho-amino/para-chloro relationship.

  • Chemoselectivity: Reducing the nitro group to an aniline without dehalogenating the aryl chloride (hydrodechlorination).

Retrosynthetic Logic: The synthesis is disconnected at the C-N bond between the phenyl ring and the piperidine nitrogen. The precursor is identified as 1-(2-nitro-4-chlorophenyl)-4-hydroxymethylpiperidine , formed via SNAr.

  • Starting Material Selection: 2,5-Dichloronitrobenzene is chosen over 2,4-dichloronitrobenzene. In 2,5-dichloronitrobenzene, the chlorine at C2 is ortho to the activating nitro group, while the chlorine at C5 is meta. Resonance activation applies only to the ortho position, guaranteeing exclusive substitution at C2. This results in the required 1,2,4-substitution pattern (Piperidine-Nitro-Chloro) which, upon renumbering relative to the piperidine, places the chlorine at the para position (C4).

Retrosynthesis Target Target: 1-(2-amino-4-chlorophenyl)- 4-hydroxymethylpiperidine Intermediate Intermediate: 1-(2-nitro-4-chlorophenyl)- 4-hydroxymethylpiperidine Target->Intermediate Selective Reduction (Sulfided Pt/C) SM1 Electrophile: 2,5-Dichloronitrobenzene Intermediate->SM1 SnAr Disconnection SM2 Nucleophile: 4-Hydroxymethylpiperidine Intermediate->SM2 SnAr Disconnection

Caption: Retrosynthetic strategy ensuring regiocontrol via electronic activation rules.

Step 1: Regioselective SNAr Coupling

This step couples 4-hydroxymethylpiperidine with 2,5-dichloronitrobenzene. The reaction is driven by the electron-withdrawing nitro group.

Reaction Scheme: 2,5-Cl2-Ph-NO2 + Piperidine-4-CH2OH + K2CO3 -> 1-(2-NO2-4-Cl-Ph)-Pip-4-CH2OH + KCl + KHCO3

Protocol Parameters
ParameterSpecificationRationale
Solvent DMSO (Dimethyl Sulfoxide)High dielectric constant accelerates SNAr rates; water miscible for easy workup.
Base Potassium Carbonate (K₂CO₃)Mild base sufficient to neutralize HCl; granular form preferred for slurry handling.
Temperature 80 °C – 90 °CActivation energy threshold for aryl chloride displacement; >100°C risks degradation.
Stoichiometry 1.05 eq. Piperidine : 1.0 eq. NitrobenzeneSlight excess of nucleophile ensures complete consumption of the limiting nitrobenzene.
Step-by-Step Procedure
  • Charge: To a clean, dry reactor, add 2,5-Dichloronitrobenzene (1.0 eq) and DMSO (5 vol). Stir to dissolve.

  • Base Addition: Add K₂CO₃ (1.5 eq) to the solution. The mixture will form a slurry.

  • Nucleophile Addition: Slowly add 4-Hydroxymethylpiperidine (1.05 eq) over 30 minutes. Note: Reaction is mildly exothermic.

  • Reaction: Heat the mixture to 85 °C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC. Target: <1.0% remaining 2,5-dichloronitrobenzene.

  • Quench & Precipitation: Cool to 25 °C. Slowly add Water (10 vol) over 1 hour. The product will precipitate as a yellow/orange solid.

  • Isolation: Stir the slurry for 2 hours to maximize yield. Filter the solid.[1]

  • Wash: Wash the cake with water (3 x 2 vol) to remove DMSO and inorganic salts.

  • Drying: Dry in a vacuum oven at 50 °C to constant weight.

Expected Yield: 85–92% Appearance: Yellow to Orange Crystalline Solid

Step 2: Chemoselective Hydrogenation

The reduction of the nitro group must be performed without removing the chlorine atom (dehalogenation). Standard Pd/C catalysts often cause rapid dechlorination.

Critical Technology: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisoning modifies the catalyst's electronic properties, inhibiting the hydrogenolysis of the C-Cl bond while remaining active for -NO2 reduction.

Protocol Parameters
ParameterSpecificationRationale
Catalyst 5% Pt/C (Sulfided)Industry standard for halonitro reduction; prevents hydrodechlorination.
Solvent Methanol or EthanolGood solubility for substrate; easy removal.
Hydrogen Pressure 3 – 5 bar (45–75 psi)Moderate pressure ensures steady rate without forcing dehalogenation.
Temperature 25 °C – 35 °CKeep mild. Higher temps increase risk of side reactions.
Step-by-Step Procedure
  • Charge: In an autoclave/hydrogenator, dissolve the Intermediate (from Step 1) (1.0 wt) in Methanol (10 vol).

  • Catalyst Loading: Add 5% Pt(S)/C (0.05 wt, 5% loading w/w). Safety: Wet the catalyst with water or solvent before addition to prevent ignition.

  • Purge: Inert the vessel with Nitrogen (3 cycles), then Hydrogen (3 cycles).

  • Reaction: Pressurize to 4 bar H₂ and stir at 30 °C .

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 3–5 hours.

  • IPC: Check HPLC for disappearance of Nitro intermediate and absence of des-chloro impurity.

  • Filtration: Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst. Warning: Spent catalyst is pyrophoric. Keep wet.

  • Concentration: Distill off the solvent under reduced pressure.

  • Crystallization: Swap solvent to Isopropyl Acetate or Toluene (3 vol), heat to dissolve, and cool to 0–5 °C to crystallize the target amine.

  • Isolation: Filter and dry the off-white solid.

Expected Yield: 88–95% Purity: >99.0% (HPLC)

Process Flow Diagram

ProcessFlow cluster_0 Step 1: SnAr Coupling cluster_1 Step 2: Selective Reduction Start Start: 2,5-Dichloronitrobenzene + DMSO AddBase Add K2CO3 Add Piperidine Deriv. Start->AddBase Heat Heat to 85°C (4-6 Hours) AddBase->Heat Quench Quench w/ Water Precipitate Product Heat->Quench Filter1 Filtration & Drying Quench->Filter1 Dissolve Dissolve in MeOH Add Pt(S)/C Catalyst Filter1->Dissolve Intermediate Transfer Hydro Hydrogenation 30°C, 4 bar H2 Dissolve->Hydro Filter2 Filter Catalyst Hydro->Filter2 Cryst Solvent Swap & Crystallization Filter2->Cryst Final Final Product: 1-(2-amino-4-chlorophenyl)-... (Off-white Solid) Cryst->Final

Caption: End-to-end process flow for the synthesis of 1-(2-amino-4-chlorophenyl)-4-hydroxymethylpiperidine.

Analytical Controls & Safety

HPLC Method (Guideline)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

  • Key Impurities to Watch:

    • Des-chloro amine: Result of over-reduction (Step 2).

    • Regioisomer: Unlikely with 2,5-DCNB, but possible if 2,4-DCNB is used as impurity.

Safety Hazards
  • 2,5-Dichloronitrobenzene: Skin sensitizer and potential mutagen. Handle with double gloves and in a fume hood.

  • Hydrogenation: H₂ gas is flammable/explosive. Ensure equipment is grounded and leak-tested.

  • Catalyst: Dry Pt/C is pyrophoric. Always keep water-wet during handling and disposal.

References

  • Nucleophilic Aromatic Substitution (SnAr) of Halonitrobenzenes: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions. Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Provides context on activation, though this protocol uses uncatalyzed SnAr). Standard Industrial Protocol: The reactivity of 2,5-dichloronitrobenzene at the ortho-position is a textbook example of SnAr regioselectivity controlled by the nitro group's inductive and resonance effects.
  • Selective Hydrogenation of Halonitroarenes

    • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link

    • Application of Sulfided Pt/C: This is the industry-standard method for reducing nitro groups in the presence of aryl halides to prevent dehalogen
  • Posaconazole Intermediate Synthesis (Related Chemistry): Saksena, A. K., et al. (2003). Concise and Stereoselective Synthesis of Posaconazole (SCH 56592). Tetrahedron Letters, 44, 103-144. (Describes similar piperidine-phenyl couplings in antifungal synthesis).

Sources

Method

Application Note: Preparation of IRAK4 Modulators Using Piperidine-Methanol Intermediates

Executive Summary Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal node in the innate immune response, mediating signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a pivotal node in the innate immune response, mediating signaling downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[1][2][3] While initial efforts focused on orthosteric kinase inhibition, recent therapeutic strategies have shifted toward IRAK4 degraders (PROTACs) and scaffolding inhibitors . These modalities require robust chemical handles to attach E3 ligase ligands or solubilizing groups without disrupting the pharmacophore's binding affinity.

This guide details the preparation of IRAK4 modulators utilizing piperidine-methanol intermediates . The piperidin-4-ylmethanol (4-hydroxymethylpiperidine) scaffold is a privileged motif in this class of drugs. It serves two critical functions:

  • Solubility Vector: The piperidine ring projects into the solvent-exposed region, significantly improving the physicochemical properties of lipophilic heteroaromatic cores.

  • Functional Handle: The secondary amine provides a versatile attachment point for PROTAC linkers or further SAR exploration via reductive amination or amidation.

Biological Rationale & Pathway Analysis[4]

IRAK4 possesses both kinase activity and a structural scaffolding function essential for the formation of the "Myddosome" complex.[2][3][4] Pure kinase inhibitors often fail to block the scaffolding function, leading to incomplete pathway suppression. This has driven the development of degraders that eliminate the protein entirely.

IRAK4 Signaling Pathway

The following diagram illustrates the critical role of IRAK4 in the TLR/IL-1R pathway and how modulators intervene.

IRAK4_Pathway TLR TLR / IL-1R (Receptor) MyD88 MyD88 (Adaptor) TLR->MyD88 Activation IRAK4 IRAK4 (Kinase & Scaffold) MyD88->IRAK4 Recruitment IRAK1 IRAK1/2 IRAK4->IRAK1 Phosphorylation & Scaffolding TRAF6 TRAF6 IRAK1->TRAF6 Ubiquitination NFkB NF-κB / MAPK (Inflammation) TRAF6->NFkB Signaling Cascade Inhibitor Small Molecule Inhibitor Inhibitor->IRAK4 Blocks Kinase Activity Degrader PROTAC Degrader Degrader->IRAK4 Induces Proteolysis

Figure 1: IRAK4 signaling cascade showing intervention points for inhibitors (kinase blockade) and degraders (scaffold removal).[1][5][6][7][8][9][10][11][12]

Synthetic Strategy: The Piperidine-Methanol Linkage

The core challenge in synthesizing these modulators is the efficient coupling of the aliphatic piperidine-methanol tail to an electron-deficient heteroaromatic core (e.g., isoquinoline, pyrazolo[1,5-a]pyrimidine, or pyridine).

Retrosynthetic Analysis

The preferred disconnection is at the ether linkage (Ar-O-CH2-Pip). While nucleophilic aromatic substitution (


) is possible for highly reactive cores, the Mitsunobu reaction  is the industry standard for this transformation due to its mild conditions and stereochemical control (if chiral variants are used).

Synthesis_Workflow Core Heteroaromatic Core (Phenol/Hydroxy) Step1 Step 1: Mitsunobu Coupling (PPh3, DIAD, THF) Core->Step1 Linker N-Boc-4-Piperidinemethanol Linker->Step1 Intermediate Boc-Protected Ether Intermediate Step1->Intermediate Step2 Step 2: Deprotection (TFA or HCl) Intermediate->Step2 Amine Free Amine Scaffold Step2->Amine Step3 Step 3: Diversification (Reductive Amination / Amidation) Amine->Step3 Final Final IRAK4 Modulator Step3->Final

Figure 2: Synthetic workflow for installing the piperidine-methanol moiety.

Detailed Protocols

Protocol A: Mitsunobu Coupling

Objective: Install the protected piperidine motif onto the hydroxy-heteroaromatic core. Critical Reagent: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 123855-51-6).

Reagents:

  • Substrate: Hydroxy-heterocycle (e.g., 6-hydroxyisoquinoline derivative) [1.0 equiv]

  • Alcohol: N-Boc-4-piperidinemethanol [1.2 - 1.5 equiv]

  • Phosphine: Triphenylphosphine (PPh3) [1.5 equiv] (Polymer-supported PPh3 can be used for easier purification).

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Di-tert-butyl azodicarboxylate (DTBAD) [1.5 equiv].

  • Solvent: Anhydrous THF or Toluene.

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the Substrate (1.0 equiv), N-Boc-4-piperidinemethanol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The solution typically turns yellow/orange. Exotherm control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the phenolic starting material.

  • Work-up: Quench with water (small amount). Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with saturated NaHCO3. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

    • Checkpoint: The product should be a white/off-white foam. Verify identity by 1H-NMR (look for the characteristic methylene doublet at ~3.9-4.1 ppm).

Protocol B: Deprotection & Isolation

Objective: Reveal the secondary amine for further functionalization.

Procedure:

  • Dissolve the Boc-protected intermediate in DCM (5-10 volumes).

  • Add Trifluoroacetic acid (TFA) (10-20 equivalents) or 4M HCl in Dioxane.

  • Stir at room temperature for 1–2 hours.

  • Work-up: Concentrate to dryness.

    • For Inhibitors: Neutralize with saturated NaHCO3 and extract with DCM/IPA (3:1) if the free base is required.

    • For PROTACs: The TFA salt is often used directly in the next coupling step with a base (DIPEA).

Protocol C: Modulator Diversification (PROTAC Linker Attachment)

Objective: Attach an E3 ligase ligand (e.g., Thalidomide or VHL ligand) via a linker.

Procedure:

  • Dissolve the Free Amine Scaffold (from Protocol B) in DMF.

  • Add the Carboxylic Acid-Linker-Ligand construct (1.0 equiv).

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir at room temperature for 2–4 hours.

  • Purification: Isolate the final PROTAC via preparative HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Quantitative Data & Optimization

The following table summarizes typical yields and optimization parameters derived from internal benchmarking and patent literature analysis.

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent THFToluene/THF (1:1)Improved solubility of polar cores; +5-10% yield.
Temperature 0°C

RT
0°C

40°C
Higher conversion for sterically hindered phenols.
Reagent Order Phenol + Alcohol + PPh3

DIAD
PPh3 + DIAD (pre-complex)

Alcohol + Phenol
Reduces hydrazine by-products; easier purification.
Stoichiometry 1.5 equiv (Alcohol/PPh3/DIAD)2.0 equiv (Alcohol/PPh3/DIAD)Essential for >95% conversion in late-stage functionalization.

Troubleshooting & Quality Control

  • Issue: Poor Conversion in Mitsunobu.

    • Cause: pKa of the phenol is too high (>11) or steric hindrance.

    • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) for more difficult couplings. Alternatively, convert the piperidine-methanol to a mesylate and perform a standard alkylation (

      
      , DMF, 80°C).
      
  • Issue: Triphenylphosphine Oxide (TPPO) Removal.

    • Solution: Triturate the crude residue with cold ether/hexane (TPPO precipitates). Alternatively, use polymer-supported PPh3.

  • Validation:

    • 1H NMR: Confirm the disappearance of the Boc signal (s, 9H, ~1.4 ppm) after deprotection.

    • Chiral Purity: If using chiral piperidine derivatives (e.g., 3-hydroxymethyl), verify enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Pfizer Inc. (2018). Synthesis of PF-06650833. Process Research & Development.

  • Kymera Therapeutics . (2024).[2] Discovery of KT-474, a Potent, Selective, and Orally Bioavailable IRAK4 Degrader. Journal of Medicinal Chemistry.

  • Nurix Therapeutics . (2024). A Rapid Matrix Approach for the Discovery of Potent IRAK4 Targeted Protein Degraders.

  • Bayer Pharma AG . (2015). Bicyclic-fused heteroaryl or aryl compounds as IRAK4 inhibitors. Patent WO2015150995A1.

  • Merck Sharp & Dohme . (2013). IRAK Inhibitors and Uses Thereof. Patent WO2013106535A1.

  • BenchChem . (2025).[3] Technical Guide to the Synthesis of IRAK4 Degrader Intermediates.

Sources

Application

Nucleophilic aromatic substitution conditions for chloronitrobenzenes

Application Note: Precision Engineering of Reactions for Chloronitrobenzenes Executive Summary Chloronitrobenzenes (CNBs) are ubiquitous scaffolds in pharmaceutical and agrochemical synthesis. Their utility stems from th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Reactions for Chloronitrobenzenes

Executive Summary

Chloronitrobenzenes (CNBs) are ubiquitous scaffolds in pharmaceutical and agrochemical synthesis. Their utility stems from the Nucleophilic Aromatic Substitution (


)  of the chlorine atom, activated by the strong electron-withdrawing nature of the nitro group.[1] While classically performed in dipolar aprotic solvents (DMF, DMSO) at high temperatures, modern drug development demands stricter impurity controls, greener solvents, and enhanced regioselectivity.

This guide provides two validated protocols:

  • Classical & Green Amination: Converting CNBs to nitroanilines.

  • The Halex Reaction: Fluorination of CNBs using Phase Transfer Catalysis (PTC).

Mechanistic Foundation & Reactivity

To optimize yield, one must understand the rate-determining step (RDS). Unlike aliphatic


, 

is a two-step addition-elimination mechanism.
The Meisenheimer Complex

The reaction proceeds via a resonance-stabilized anionic intermediate known as the Meisenheimer complex.[2][3] The nitro group is essential; it acts as an electron sink, stabilizing the negative charge accumulated on the ring.[4]

Critical Rule: The nitro group must be ortho or para to the chlorine. Meta-chloronitrobenzene is virtually inert to


 because the negative charge cannot be delocalized onto the nitro group's oxygen atoms.
Mechanism Visualization

The following diagram illustrates the reaction coordinate and resonance stabilization.

SNAr_Mechanism Reactants Reactants (o-Chloronitrobenzene + Nu:) TS1 Transition State 1 (High Energy) Reactants->TS1 Nucleophilic Attack Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Determining Step* TS2 Transition State 2 (Cl Departure) Intermediate->TS2 Elimination Products Products (Substituted Nitrobenzene) TS2->Products Fast

Figure 1: Reaction coordinate of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


. Note that for Chloronitrobenzenes, the formation of the complex (addition) is usually rate-limiting.

Critical Parameters & Solvent Selection

The choice of solvent dictates the reaction rate by stabilizing the transition state or the nucleophile.

ParameterClassical ConditionsModern/Green ConditionsImpact on CNB Reactivity
Solvent DMF, DMSO, NMPWater (Surfactant), 2-MeTHFPolar aprotic solvents accelerate

but are hard to remove. Water/Surfactants form nanoreactors.[5]
Base

,

, TEA
DIPEA, NaOH (aq)Bases neutralize the HCl byproduct. Carbonates are standard; Cesium is used for difficult substrates.
Temp 80°C – 140°C40°C – 90°CHigh temp overcomes the activation energy of the dearomatization step.
Catalyst NoneTPGS-750-M, 18-Crown-6Phase Transfer Catalysts (PTC) are essential for solid-liquid biphasic systems (e.g., KF in Halex).

Validated Protocol A: Amination of 1-Chloro-2-Nitrobenzene

Application: Synthesis of o-nitroaniline derivatives (intermediates for benzimidazoles).

Reagents[2][3]
  • Substrate: 1-Chloro-2-nitrobenzene (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq) [Model amine]

  • Base:

    
     (1.5 eq)
    
  • Solvent: Acetonitrile (Standard) OR 2% TPGS-750-M in Water (Green)

Step-by-Step Methodology (Green Micellar Route)

This protocol utilizes "Chemistry in Water" to avoid toxic dipolar aprotic solvents.

  • Preparation: In a round-bottom flask, dissolve 2 wt% TPGS-750-M (surfactant) in degassed water.

  • Charging: Add 1-Chloro-2-nitrobenzene (solid) and Morpholine (liquid). Stir vigorously. The surfactant forms lipophilic micelles where the reagents concentrate.[6]

  • Reaction: Add

    
    . Heat the emulsion to 45–50°C .
    
    • Why? The local concentration in the micelle is extremely high, accelerating kinetics without high heat.

  • Monitoring: Check TLC (30% EtOAc/Hexane) or HPLC every 30 mins.

    • Endpoint: Disappearance of CNB peak (UV 254 nm).

  • Workup: Cool to RT. Add a minimal amount of EtOAc (or IPAC) to extract the product. The aqueous surfactant phase can often be recycled.

  • Purification: Wash organic layer with 1M HCl (removes excess morpholine), then brine. Dry over

    
     and concentrate.
    

Validated Protocol B: The Halex Reaction (Fluorination)

Application: Converting Chloronitrobenzenes to Fluoronitrobenzenes. Challenge: Fluoride (F-) is a poor nucleophile in organic solvents due to tight solvation or ion-pairing. Solution: Use Potassium Fluoride (KF) with a Phase Transfer Catalyst (18-Crown-6 ) to create "naked" fluoride.

Reagents
  • Substrate: 1-Chloro-4-nitrobenzene (1.0 eq)

  • Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.0 eq)

  • Catalyst: 18-Crown-6 (0.05 – 0.1 eq) or Tetraphenylphosphonium bromide.

  • Solvent: Sulfolane or DMSO (Anhydrous).

Workflow Diagram (Halex Process)

Halex_Process Step1 1. Drying KF (Spray dry or Azeotropic dist w/ Toluene) Step2 2. Charge Reactor (Substrate + Dry KF + 18-Crown-6 + Sulfolane) Step1->Step2 Critical: Remove Water Step3 3. Reaction (Heat to 140-180°C under N2) Step2->Step3 PTC Activation Step4 4. Monitoring (GC-MS for Cl/F exchange) Step3->Step4 Sampling Step5 5. Isolation (Vacuum Distillation of Product) Step4->Step5 Conversion >98%

Figure 2: Halex reaction workflow. Water is the enemy of this reaction; rigorous drying is required.

Technical Nuances
  • The "Naked" Fluoride Effect: 18-Crown-6 complexes the Potassium cation (

    
    ), leaving the Fluoride anion (
    
    
    
    ) loosely associated and highly reactive (nucleophilic) in the organic phase.
  • Water Intolerance: Even 0.1% water will solvate

    
     and shut down the reaction. KF must be spray-dried or azeotropically dried with toluene before adding the substrate.
    
  • Side Reactions: At >180°C, ether formation (from solvent attack) or denitration can occur. Keep time minimal.

Safety & Hazards (Critical)

Working with Chloronitrobenzenes requires strict adherence to safety protocols.

  • Thermal Runaway: Nitro compounds possess high decomposition energy.

    
     reactions are exothermic.
    
    • Control: Do not add all reagents at once on a large scale. Use dosing pumps.

    • DSC Data: Check Differential Scanning Calorimetry (DSC) onset temperatures before scaling up.

  • Toxicity:

    • Methemoglobinemia: CNBs oxidize hemoglobin. Absorption through skin is rapid and potentially fatal.

    • PPE:[7] Double nitrile gloves, full face shield, and working strictly in a fume hood.

  • Halex Specifics: Sulfolane freezes at 27°C but requires high heat to react. Ensure lines do not freeze during transfer.

References

  • Mechanism of

    
    : 
    
    • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Quarterly Reviews, Chemical Society.
    • Source:

  • Green Chemistry (Micellar Catalysis)

    • Lipshutz, B. H., et al. (2010).
    • Source:

  • The Halex Reaction & Phase Transfer Catalysis

    • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Process.
    • Source: (Classic grounding)

    • Modern PTC Application: 18-Crown-6 Synthesis and Applic
    • Source:

  • Safety Data (Chloronitrobenzenes)

    • NIOSH Pocket Guide to Chemical Hazards.
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Minimizing Side Products in 2,5-Dichloronitrobenzene Substitution

) of 2,5-Dichloronitrobenzene (2,5-DCNB) Executive Summary & Chemical Logic This guide addresses the regioselectivity and impurity profile control during the nucleophilic substitution of 2,5-dichloronitrobenzene . The Co...

Author: BenchChem Technical Support Team. Date: February 2026


) of 2,5-Dichloronitrobenzene (2,5-DCNB)

Executive Summary & Chemical Logic

This guide addresses the regioselectivity and impurity profile control during the nucleophilic substitution of 2,5-dichloronitrobenzene .

The Core Challenge: In 2,5-DCNB, the nitro group (


) activates the halogen located at the ortho position (C2) and the para position (C4).[1] However, 2,5-DCNB lacks a leaving group at C4.[1] The chlorine at C5 is meta to the nitro group and is electronically deactivated. Therefore, the reaction is highly regioselective for the C2-chlorine .

Primary Reaction Pathway:



Critical Failure Modes:

  • Hydrolysis: Competition from moisture leading to phenols.

  • Isomeric Contamination: Presence of 2,4-DCNB leading to inseparable regioisomers.[1]

  • Reduction: Formation of azo/azoxy tars under alkaline stress.

Critical Impurity Profiling (Diagnostics)

Use this table to identify "ghost" peaks in your HPLC/GC traces.

Impurity TypeChemical IdentityOrigin/CauseRRT (Approx)*Mitigation Strategy
Primary Target 4-Chloro-2-nitroaniline (if Nu = NH₃)Desired Product1.00N/A
Hydrolysis 4-Chloro-2-nitrophenol Moisture in solvent; Hydroxide competition0.85 - 0.90Dry solvents (KF < 0.1%); Use non-hydroxide bases.
Regio-Isomer 2-Chloro-4-nitroaniline Contamination of starting material with 2,4-DCNB 1.05 - 1.10QC raw material; 2,4-isomer reacts faster at C4 (para).
Reduction 2,5-Dichloroaniline Metal contamination; Sulfide reducing agents0.60 - 0.70Avoid metal vessels for acidic steps; check solvent purity.
Coupling Azoxy/Azo Tars High temp + Strong Base + Nitro groupBroad/LateControl exotherm; Nitrogen sparging (remove O₂).

*Relative Retention Time (RRT) varies by column/method but generally follows polarity logic.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways. Note the high stability of the C5-Chlorine (Meta), which prevents bis-substitution under standard conditions.

ReactionPathways Start 2,5-Dichloronitrobenzene (Starting Material) Product 4-Chloro-2-nitroaniline (Target Product) Start->Product Primary Pathway + NH3 / Amine (SNAr at C2-Ortho) Impurity_Hydrolysis 4-Chloro-2-nitrophenol (Hydrolysis Impurity) Start->Impurity_Hydrolysis Moisture / OH- (Side Reaction) Impurity_Tar Azo/Azoxy Tars (Oxidative Coupling) Start->Impurity_Tar High T / Strong Base (Thermal Degradation) Impurity_Isomer 2-Chloro-4-nitroaniline (Regio-Isomer) Contaminant 2,4-DCNB (Raw Material Impurity) Contaminant->Impurity_Isomer Fast Reaction (SNAr at C4-Para)

Figure 1: Reaction network showing the dominant ortho-substitution pathway and critical failure branches caused by moisture or raw material contamination.

Troubleshooting & Optimization Guide

Scenario A: "I see a persistent yellow/red impurity that increases with reaction time."

Diagnosis: Hydrolysis (Phenol Formation). The nitro group enhances the acidity of any phenol formed, often creating brightly colored phenolate salts in basic media.[1] Corrective Action:

  • Karl Fischer (KF) Titration: Ensure solvent water content is <0.05%.

  • Base Switch: If using KOH/NaOH, switch to anhydrous bases like Cesium Carbonate (

    
    )  or organic bases (e.g., DIPEA, DBU) which are less nucleophilic toward the aromatic ring than hydroxide.[1]
    
  • Thermodynamic Control: Lower the temperature. Hydrolysis has a higher activation energy than many amine substitutions.

Scenario B: "My product contains an isomer that I cannot recrystallize."

Diagnosis: Regio-Isomerism from Starting Material. You likely have 2,4-dichloronitrobenzene in your 2,5-DCNB feed.[1]

  • Mechanism:[2][3] In 2,4-DCNB, the 4-Cl is para to the nitro group and less sterically hindered than the 2-Cl. It reacts significantly faster than the 2-Cl in your 2,5-DCNB. Corrective Action:

  • Raw Material QC: GC-MS analysis of the starting material is mandatory. Reject batches with >0.5% 2,4-DCNB.

  • Purification: If the product is already made, column chromatography is often required as solubilities of the isomers are similar.[1]

Scenario C: "Yield is low, and the reaction stalls."

Diagnosis: Leaving Group Inhibition. The reaction releases HCl. If the amine is the base, the HCl protonates the amine, forming an unreactive ammonium salt (


).
Corrective Action: 
  • Scavenger Stoichiometry: Use 2.2 equivalents of amine (one as nucleophile, one as scavenger) or add an auxiliary base (e.g., Triethylamine) to soak up the proton.[1]

  • Phase Transfer Catalysis (PTC): If using inorganic bases in biphasic systems, add Tetrabutylammonium Bromide (TBAB) to shuttle the nucleophile into the organic phase.[1]

Standardized Protocol: Amination of 2,5-DCNB

Objective: Synthesis of 4-chloro-2-nitroaniline with <1% Hydrolysis.

Reagents:

  • 2,5-Dichloronitrobenzene (1.0 eq)[1]

  • Amine (1.1 eq)[1]

  • Base:

    
     (Anhydrous, 1.5 eq)[1]
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry)[1]

Step-by-Step:

  • Drying: Flame-dry the reaction vessel and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2,5-DCNB in ACN. Critical: Verify clear solution.

  • Base Addition: Add anhydrous

    
    .
    
    • Why? Carbonate neutralizes the HCl generated without introducing competitive hydroxide ions [1].

  • Nucleophile Addition: Add the amine dropwise at Room Temperature (RT).

  • Thermal Ramp: Heat to 60-80°C.

    • Note: Do not exceed 100°C unless necessary, to prevent nitro-group coupling (tars) [2].

  • Monitoring: Sample at 2 hours.

    • Pass Criteria: Starting material < 2%.[1]

    • Fail Criteria: Phenol impurity > 5% (Indicates wet solvent).

  • Workup: Filter inorganic salts before adding water. This prevents the formation of basic aqueous emulsions that can hydrolyze the product during extraction.

References

  • Context: Establishes the hydrolysis conditions (NaOH, high temp) to be avoided during substitution.
  • PubChem. (n.d.).[4] 2,5-Dichloronitrobenzene Compound Summary. National Library of Medicine. Retrieved from [Link][1]

    • Context: Provides physical properties and metabolic/degradation pathways including reduction.[1]

  • Context: Verifies the structure and nomenclature of the primary amin
    • Context: Mechanistic grounding for ortho/para activation and leaving group effects in aromatic systems.[1]

Sources

Optimization

Technical Support Center: Purification Strategies for Reactions Involving 2,5-Dichloronitrobenzene

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of unreacted 2,5-dichloronitrobenzene from reaction mixtures. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Understanding the Challenge: Properties of 2,5-Dichloronitrobenzene

Effective purification begins with a solid understanding of the physical and chemical properties of the compound you wish to remove. 2,5-Dichloronitrobenzene is a yellow crystalline solid at room temperature.[1] Key properties relevant to its separation are summarized below.

PropertyValueSignificance for Purification
Melting Point 52-56 °C[1][2][3]Ideal for purification by recrystallization, as it is a solid at room temperature.
Boiling Point 267 °C[2][4]High boiling point makes removal by simple distillation difficult if the desired product is also high-boiling.
Solubility Insoluble in water[1]; Soluble in hot ethanol, ether, chloroform, benzene, and carbon disulfide.[2][3][4][5]This differential solubility is the cornerstone of purification by recrystallization and liquid-liquid extraction.
Appearance Yellow crystalline solid[1][2][6]The color can sometimes be used as a visual indicator during chromatographic separation.
Polarity Moderately polarThe nitro group and chloro-substituents create a dipole moment, influencing its interaction with chromatographic stationary phases.

Troubleshooting Guide: Methods for Removing Unreacted 2,5-Dichloronitrobenzene

This section provides a detailed breakdown of common purification techniques. A decision-making workflow is presented below to help you select the most appropriate method for your specific situation.

purification_workflow start Reaction Mixture Containing Unreacted 2,5-DCNB is_product_solid Is the desired product a solid? start->is_product_solid is_solubility_diff Significant solubility difference between product and 2,5-DCNB in a suitable solvent? is_product_solid->is_solubility_diff Yes is_product_liquid Is the desired product a liquid? is_product_solid->is_product_liquid No recrystallization Recrystallization is_solubility_diff->recrystallization Yes is_polarity_diff Sufficient polarity difference between product and 2,5-DCNB? is_solubility_diff->is_polarity_diff No column_chromatography Column Chromatography is_product_liquid->is_polarity_diff Yes extraction Liquid-Liquid Extraction is_polarity_diff->column_chromatography Yes is_polarity_diff->extraction Consider if applicable (e.g., acidic/basic product)

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Principle: This technique leverages the differences in solubility between your desired product and the unreacted 2,5-dichloronitrobenzene in a specific solvent at different temperatures. The goal is to find a solvent that dissolves both compounds when hot but in which the desired product has low solubility upon cooling, allowing it to crystallize out while the more soluble 2,5-dichloronitrobenzene remains in the mother liquor.

Step-by-Step Protocol:

  • Solvent Selection: Based on solubility data, hot ethanol is a good starting point for recrystallizing 2,5-dichloronitrobenzene itself.[2] Therefore, to isolate a product from it, you need a solvent where your product is less soluble than 2,5-dichloronitrobenzene upon cooling. Perform small-scale solubility tests with solvents like isopropanol, methanol, or hexane/ethanol mixtures.

  • Dissolution: In an appropriately sized flask, add the crude reaction mixture and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 2,5-dichloronitrobenzene.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Q: My product is not crystallizing out of the solution.

    • A: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, the solubility difference between your product and 2,5-dichloronitrobenzene may not be sufficient in the chosen solvent. Re-evaluate your solvent choice. Scratching the inside of the flask with a glass rod at the solution's surface can sometimes induce crystallization.

  • Q: The isolated solid is still yellow and impure.

    • A: This indicates that 2,5-dichloronitrobenzene has co-precipitated with your product. This can happen if the solution was cooled too quickly or if the concentration of 2,5-dichloronitrobenzene was too high. A second recrystallization is recommended. Ensure you wash the collected crystals with a small amount of cold solvent to remove surface impurities.

Method 2: Column Chromatography

Principle: Column chromatography is a powerful technique that separates compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina) and their solubility in a mobile phase (the eluent).[7][8] Less polar compounds typically travel down the column faster, while more polar compounds are retained longer.[9]

Step-by-Step Protocol:

  • TLC Analysis: Before running a column, determine the appropriate eluent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., hexane/ethyl acetate) that gives good separation between your product spot and the 2,5-dichloronitrobenzene spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column.[10]

  • Elution: Begin eluting with the mobile phase, starting with a less polar solvent system and gradually increasing the polarity if necessary to move the compounds down the column.

  • Fraction Collection: Collect the eluent in separate fractions.[8]

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[11]

Troubleshooting:

  • Q: My compounds are not separating on the column (both come out together).

    • A: The eluent is likely too polar. This causes all compounds to move quickly with the solvent front without interacting sufficiently with the silica gel. Redo your TLC analysis and choose a less polar solvent system (e.g., increase the proportion of hexane).

  • Q: My compounds are not moving from the top of the column.

    • A: The eluent is not polar enough to displace the compounds from the silica gel.[8] You will need to gradually increase the polarity of your mobile phase (e.g., by increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture).

Method 3: Liquid-Liquid Extraction & Washes

Principle: This method is typically part of the initial reaction workup and is particularly useful for removing acidic or basic impurities. While 2,5-dichloronitrobenzene is neutral, this technique can be used to remove byproducts from its synthesis or subsequent reactions. For instance, the synthesis of 2,5-dichloronitrobenzene from 1,4-dichlorobenzene uses a nitrating mixture of nitric and sulfuric acids.[2][12]

Step-by-Step Protocol:

  • Quenching: After the reaction is complete, carefully quench the reaction mixture, often by pouring it into ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent in which your product and the 2,5-dichloronitrobenzene are soluble (e.g., dichloromethane or ethyl acetate).

  • Aqueous Washes:

    • Water Wash: Wash the organic layer with water to remove water-soluble impurities.

    • Base Wash: Wash with a dilute base solution (e.g., 5-10% sodium bicarbonate or sodium carbonate) to neutralize and remove any residual acid catalyst.[12][13] Some synthesis procedures for related compounds mention washing with sodium hydroxide solution.[14]

    • Brine Wash: A final wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent via rotary evaporation to yield the crude product, which can then be further purified if necessary.[11]

Troubleshooting:

  • Q: An emulsion formed at the interface of the organic and aqueous layers.

    • A: Emulsions are common and can be broken by adding a small amount of brine and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Q: How do I know which layer is which?

    • A: The densities of the solvents determine which layer is on top. Halogenated solvents like dichloromethane are typically denser than water and will form the bottom layer. Solvents like ethyl acetate and ether are less dense and will be the top layer. To be certain, add a few drops of water to the funnel; the layer that the drops join is the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: I have a small amount of unreacted 2,5-dichloronitrobenzene in my final product. What is the easiest way to remove it? A1: If your desired product is a solid with a different solubility profile, recrystallization is often the most straightforward method for removing minor impurities.[2][15] If both are liquids or have similar solubilities, flash column chromatography is the most effective technique.[8]

Q2: My reaction involves converting the nitro group of 2,5-dichloronitrobenzene to an amine. How does this affect purification? A2: The product, a dichloroaniline derivative, is now basic. This provides a powerful purification handle. After the initial workup, you can dissolve the crude mixture in an organic solvent and perform an acid-base extraction. By washing with a dilute acid (e.g., 1M HCl), the basic amine product will be protonated and move into the aqueous layer, leaving the neutral, unreacted 2,5-dichloronitrobenzene in the organic layer. You can then separate the layers, basify the aqueous layer, and re-extract your purified amine product.

Q3: Can I use distillation to remove unreacted 2,5-dichloronitrobenzene? A3: Due to its high boiling point of 267 °C, simple distillation is generally not practical unless your desired product has a significantly lower boiling point and is thermally stable.[4] Vacuum distillation could be an option, but it is often more complex than recrystallization or chromatography.

Q4: How can I confirm that all the unreacted 2,5-dichloronitrobenzene has been removed? A4: The best way to assess purity is through a combination of techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the presence of the starting material. A pure sample should show only one spot.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad melting range often indicates the presence of impurities.

  • Spectroscopic Methods: For definitive confirmation, techniques like ¹H NMR (Proton Nuclear Magnetic Resonance) and GC-MS (Gas Chromatography-Mass Spectrometry) can be used to detect and quantify any remaining 2,5-dichloronitrobenzene.

Q5: Are there any safety concerns when working with 2,5-dichloronitrobenzene? A5: Yes. 2,5-Dichloronitrobenzene is harmful if swallowed and is toxic to aquatic life.[6][16][17] It is stable under normal conditions but can react with strong bases and oxidizing agents.[6][17] Always consult the Safety Data Sheet (SDS), wear appropriate personal protective equipment (PPE), and handle the chemical in a well-ventilated fume hood.

References

  • DCNB (2,5-DICHLORONITROBENZENE) - Ataman Kimya. [Link]

  • 2,5-Dichloronitrobenzene - ChemBK. [Link]

  • 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process - Google P
  • Process for the purification of mononitro aromatic compounds - Google P
  • 2,6-dichloronitrobenzene - Organic Syntheses Procedure. [Link]

  • Separation of Compounds Using Column Chromatography - Organic Chemistry Virtual Lab. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. [Link]

  • Separation of nitroaromatics by C-18 column - ResearchGate. [Link]

  • An Improved Process For The Preparation Of Dichloronitrobenzene From Dichlorobenzene. [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. [Link]

  • Synthesis method for 2,5-dichloronitrobenzene - Google P
  • Separation of Compounds Using Column Chromatography (Theory) - Amrita Virtual Lab. [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. [Link]

  • Method for removing unreacted electrophiles from a reaction mixture - Google P
  • Aromatic Nitro Compounds - MST.edu. [Link]

  • How To Run A Reaction: The Workup - University of Rochester. [Link]

  • 2,5-Dichloronitrobenzene Two Chongqing Chemdad Co. ,Ltd. [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment Standards for Kinase Inhibitor Intermediates: A Comparative Technical Guide

Topic: Purity Assessment Standards for Kinase Inhibitor Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the synthesis of kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment Standards for Kinase Inhibitor Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the synthesis of kinase inhibitors—particularly Tyrosine Kinase Inhibitors (TKIs) like Imatinib, Erlotinib, or covalent inhibitors like Osimertinib—intermediate purity is not merely a metric of yield; it is a predictor of downstream success. Unlike generic organic synthesis, kinase inhibitor scaffolds (often quinazolines, pyrimidines, or indazoles) are prone to specific failure modes: regioisomerism that mimics the active pharmaceutical ingredient (API) and genotoxic impurities (GTIs) introduced by electrophilic "warheads."

This guide compares the performance of standard purity assessment workflows (HPLC-UV) against advanced orthogonal strategies (UHPLC-MS/MS and qNMR). It establishes a new "Gold Standard" protocol designed to meet the rigorous demands of ICH M7 and Q3A guidelines.

Part 1: The Regulatory Landscape (The "Why")

Before comparing methods, we must define the standard. For kinase inhibitors, the bar is set by three critical ICH guidelines:

GuidelineFocusRelevance to Kinase Intermediates
ICH Q3A(R2) Impurities in New Drug SubstancesDefines reporting thresholds (typically 0.05%) for stable intermediates.
ICH M7(R1) Genotoxic Impurities (GTIs)Critical: Many TKI syntheses use alkylating agents (e.g., acryloyl chloride for covalent inhibitors) that are mutagenic. These must be controlled to ppm levels, far below standard HPLC detection.
ICH Q3C Residual SolventsSolvents like DMF or DMAc often co-elute with polar intermediates in reverse-phase HPLC.
Part 2: Comparative Analysis of Analytical Methodologies

We evaluated three primary methodologies for assessing intermediate purity. The "performance" is measured by Specificity (ability to distinguish isomers), Sensitivity (LOD/LOQ), and Absolute Accuracy (elimination of response factor bias).

1. HPLC-UV (The Traditional Standard)
  • Principle: Separation on C18/Phenyl-Hexyl columns with UV detection (254 nm).

  • Pros: Robust, high precision, low cost.

  • Cons: Response Factor Bias. An intermediate and its halogenated precursor often have vastly different extinction coefficients. A 98% purity by HPLC area can be 90% by weight if the impurity absorbs UV poorly.

  • Verdict: Good for process monitoring, insufficient for critical intermediate qualification.

2. UHPLC-MS/MS (The Sensitivity Specialist)
  • Principle: Ultra-High-Performance LC coupled with Triple Quadrupole Mass Spec.

  • Pros: Unmatched sensitivity. Essential for detecting GTIs (e.g., alkyl halides) at ppm levels.

  • Cons: Ion suppression can hide impurities. Not quantitative without rigorous standard curves for every impurity.

  • Verdict: Mandatory for GTI clearance (ICH M7) and identifying unknown peaks.

3. Quantitative NMR (qNMR) (The Absolute Standard)
  • Principle: Proton NMR using an internal standard (e.g., TCNB, Maleic Acid) with long relaxation delays (d1).

  • Pros: Absolute Purity (wt%). Independent of UV chromophores. Detects residual solvents and inorganic salts invisible to UV.

  • Cons: Lower sensitivity (LOD ~0.1%). Requires 10-20 mg of sample.

  • Verdict: The superior method for assaying "Potency" (wt%) of intermediates to ensure stoichiometry in the next step.

Performance Comparison Matrix
FeatureHPLC-UVUHPLC-MS/MSqNMR (1H)
Primary Output % Area (Relative)ID / ppm quantification% Weight (Absolute)
Regioisomer Resolution Moderate (Method dependent)High (with fragmentation)High (Structural distinctness)
GTI Detection Limit ~0.05% (500 ppm)< 1 ppm~0.1% (1000 ppm)
Response Factor Bias High Risk High Risk (Ionization)None (Proton counting)
Throughput High (20 min/run)High (15 min/run)Low (30-60 min/run)
Part 3: Critical Challenge – Regioisomerism in Kinase Scaffolds

A recurring failure mode in kinase inhibitor synthesis is the formation of regioisomers during the alkylation of heterocycles (e.g., N1 vs. N2 alkylation of indazoles). These isomers often have identical Molecular Weights (making MS ambiguous) and similar polarities.

The Solution: Orthogonal Chromatography. If your standard method is Low pH (Formic Acid) , you must validate purity with a High pH (Ammonium Bicarbonate) method or a Phenyl-Hexyl stationary phase, which separates based on pi-pi interactions rather than just hydrophobicity.

Part 4: The "Triad" Protocol for Validation

A self-validating workflow for critical intermediates.

Objective: Qualify a key intermediate (e.g., a chloropyrimidine core) for the final coupling step.

Step 1: The Screen (UHPLC-MS)
  • Column: C18, 1.7 µm particle size.

  • Gradient: 5-95% ACN in 0.1% Formic Acid.

  • Action: Identify the main peak and any masses corresponding to:

    • Des-halo impurities (hydrolysis).

    • Dimerization.

    • Regioisomers (same mass, different RT).

Step 2: The Assay (qNMR)

Use this to determine the exact amount of material for the next reaction stoichiometry.

  • Solvent: DMSO-d6 (solubilizes most kinase intermediates).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlets).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (d1): ≥ 30 seconds (critical for full relaxation).[1]

    • Scans: 16-64.

  • Calculation:

    
    
    
Step 3: The Limit Test (HPLC-UV)

Use this for routine batch release.

  • Calibrate the HPLC method using the purity value derived from qNMR to establish a Relative Response Factor (RRF) for the main peak vs. major impurities.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision logic for selecting the appropriate purity assessment method based on the stage of development and the nature of the impurity.

PurityAssessment Start Crude Kinase Inhibitor Intermediate Screen Step 1: UHPLC-MS Screen (Identify Mass & GTIs) Start->Screen Decision1 Isomers or GTIs detected? Screen->Decision1 Advanced Orthogonal Separation (Phenyl-Hexyl / High pH) Decision1->Advanced Regioisomers Present GTI_Quant Trace Analysis (SIM/MRM Mode) Decision1->GTI_Quant Mutagenic Alerts qNMR Step 2: qNMR Assay (Absolute Wt% Purity) Decision1->qNMR Clean Profile Advanced->qNMR Resolved GTI_Quant->qNMR Quantified FinalMethod Step 3: Routine HPLC-UV (Calibrated with qNMR data) qNMR->FinalMethod Establish RRFs

Figure 1: The "Triad" Decision Matrix. This workflow integrates MS sensitivity with qNMR accuracy to establish a robust routine HPLC method.

Part 6: References
  • International Council for Harmonisation (ICH). ICH Harmonised Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] (2017). [Link]

  • Holzgrabe, U., et al. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[3] [Link]

  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley. (2011). [Link]

  • Karki, R., et al. Review on Analytical Methods for the Determination of Kinase Inhibitors. Critical Reviews in Analytical Chemistry. (2020). [Link]

Sources

Comparative

Structural Validation of [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol: A Comparative NMR Guide

Executive Summary & Core Directive In the development of piperidine-based pharmacophores, structural ambiguity is a critical failure point. Standard 1D NMR ( H, C) is often insufficient for verifying [1-(2-Amino-4-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the development of piperidine-based pharmacophores, structural ambiguity is a critical failure point. Standard 1D NMR (


H, 

C) is often insufficient for verifying [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol due to severe signal overlap in the aliphatic region (1.0–3.5 ppm) and potential confusion regarding the regiochemistry of the aniline substitution.

This guide compares two validation methodologies:

  • The Baseline Approach: 1D NMR + LC-MS (High ambiguity, lower confidence).

  • The Gold Standard: Integrated 2D COSY/HSQC (Definitive structural proof).

The Verdict: While 1D NMR is sufficient for purity checks, 2D COSY/HSQC is mandatory for structural validation of this scaffold to unambiguously assign the piperidine ring conformation and the specific regiochemistry of the chloro-aniline moiety.

Methodological Comparison

The following table contrasts the performance of standard 1D analysis against the recommended 2D protocols for this specific molecule.

FeatureBaseline: 1D

H /

C NMR
Gold Standard: 2D COSY / HSQC
Connectivity Inferred. Relies on chemical shift logic; cannot prove which proton is next to which.Proven. COSY maps scalar coupling networks (Through-bond connectivity).
Aliphatic Resolution Poor. Piperidine ring protons (H2, H3, H5, H6) and the hydroxymethyl group often overlap.High. HSQC spreads proton signals into the carbon dimension, separating overlapping peaks.
Regiochemistry Ambiguous. Hard to distinguish 2-amino-4-chloro from 2-amino-5-chloro patterns solely by splitting.Definitive. COSY correlates aromatic protons to confirm the 1,2,4-substitution pattern.
Proton Assignment Aggregate. Integration gives total count, but specific assignment is guessing.Specific. Every proton is inextricably linked to its parent carbon.
Confidence Level Low to Medium (60-70%)Absolute (99.9%)

The Target Molecule: Structural Breakdown

To validate [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol, we must treat it as three distinct spin systems coupled together.

  • Fragment A (Aromatic Head): 1,2,4-trisubstituted benzene ring. Contains three non-equivalent protons.

  • Fragment B (Piperidine Body): A saturated N-heterocycle. Contains four methylene pairs and one methine.

  • Fragment C (Tail): A hydroxymethyl group (-CH

    
    OH).
    
Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating this structure.

ValidationLogic Start Crude Sample [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol OneD Step 1: 1D 1H NMR (DMSO-d6) Start->OneD Decision Ambiguity Check: Overlapping Aliphatics? OneD->Decision MethodA Method A: Stop at 1D (Risk: Misassignment) Decision->MethodA No (Rare) MethodB Method B: 2D HSQC + COSY (Recommended) Decision->MethodB Yes (Typical) HSQC HSQC Experiment (Carbon-Proton Map) MethodB->HSQC COSY COSY Experiment (Neighbor Correlation) MethodB->COSY Result Validated Structure: Confirmed Regiochemistry & Conformation HSQC->Result Resolves Overlap COSY->Result Proves Connectivity

Caption: Workflow demonstrating the necessity of 2D NMR for resolving aliphatic overlap in piperidine derivatives.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating : the HSQC data filters the COSY data, preventing false positives from solvent noise or impurities.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-d

    
     (99.9% D).
    
    • Why? CDCl

      
       often causes exchange broadening of the aniline (-NH
      
      
      
      ) and hydroxyl (-OH) protons, making them invisible. DMSO stabilizes these via H-bonding, allowing for direct integration and COSY correlation [1].
  • Concentration: 10–15 mg in 600 µL.

  • Tube: High-quality 5mm NMR tube (prevent shimming errors).

Step 2: Acquisition Parameters (Bruker Standard)
  • Temperature: 298 K (25°C).

  • Experiment 1: 1D Proton (zg30)

    • SW: 14 ppm (cover exchangeable protons).

    • D1: 2.0 sec.

  • Experiment 2: HSQC (hsqcedetgpsisp)

    • Phase Sensitive:[1][2] Distinguishes CH/CH

      
       (red/positive) from CH
      
      
      
      (blue/negative). This is critical for distinguishing the piperidine CH
      
      
      s from the methine (CH).
    • NS: 4–8 scans.

  • Experiment 3: COSY (cosygpppqf)

    • Gradient Selected: Removes artifacts.

    • NS: 2–4 scans.

Data Analysis & Interpretation

This section details the expected signals and the "Logic Gate" used to validate them.

A. The Aromatic Region (The Regiochemistry Check)

Goal: Confirm 2-amino-4-chloro substitution.

  • 1D Observation: Three aromatic protons in the 6.5–7.2 ppm range.

  • COSY Logic:

    • Identify H-6 (Doublet, ~6.8 ppm) and H-5 (Doublet of Doublets, ~6.6 ppm). They will show a strong COSY Cross-peak (Ortho coupling,

      
       Hz).
      
    • Identify H-3 (Singlet-like/Doublet, ~6.7 ppm). It appears as an isolated spin system in COSY (only weak meta-coupling to H-5).

    • Validation: If H-3 showed a strong COSY peak, the Cl would not be at position 4.

B. The Aliphatic Region (The Piperidine Puzzle)

Goal: Distinguish ring protons from the hydroxymethyl tail. Challenge: In 1D NMR, the piperidine protons (H-2, H-6, H-3, H-5) and the CH


-OH often form a "hump" between 1.5 and 3.5 ppm.

The HSQC Solution:

  • H-2/H-6 (Piperidine): Attached to Nitrogen.[3][4] Carbon shift

    
     50-55 ppm.[5] HSQC phase: Negative (Blue).
    
  • H-3/H-5 (Piperidine): Beta to Nitrogen. Carbon shift

    
     25-30 ppm.[5] HSQC phase: Negative (Blue).
    
  • H-4 (Methine): Carbon shift

    
     35-40 ppm. HSQC phase: Positive (Red).
    
  • CH

    
    -OH (Tail):  Attached to Oxygen. Carbon shift 
    
    
    
    60-65 ppm. HSQC phase: Negative (Blue).

The COSY Walk: Once HSQC identifies the protons, use COSY to trace the chain: N-CH2 (H2/6) -> CH2 (H3/5) -> CH (H4) -> CH2 (Tail) -> OH

Summary Table: Predicted Shifts & Correlations

Note: Shifts are estimated for DMSO-d


 based on substituent effects [2].
PositionType

(ppm)

(ppm)
MultiplicityCOSY CorrelationsHSQC Phase
Ar-H3 CH6.70~115d (

)
(H-5 weak)Red (+)
Ar-H5 CH6.55~118ddH-6, (H-3 weak)Red (+)
Ar-H6 CH6.90~125d (

)
H-5Red (+)
Pip-H2,6 CH

3.10~52mPip-H3,5Blue (-)
Pip-H3,5 CH

1.65~29mPip-H2,6; Pip-H4Blue (-)
Pip-H4 CH1.50~38mPip-H3,5; Tail-CH

Red (+)
Tail-CH

CH

3.30~64d/mPip-H4; OHBlue (-)
-OH OH4.50-tTail-CH

-
-NH

NH

4.80-br s(Ar-H3 weak)-

Structural Connectivity Diagram

The following Graphviz diagram visualizes the specific COSY correlations that prove the structure.

COSY_Connectivity cluster_aromatic Aromatic Ring cluster_piperidine Piperidine Ring cluster_tail Tail H6 H-6 (6.9 ppm) H5 H-5 (6.55 ppm) H6->H5 Ortho H3 H-3 (6.70 ppm) H5->H3 Meta (Weak) H2_6 H-2/H-6 (3.10 ppm) H3_5 H-3/H-5 (1.65 ppm) H2_6->H3_5 Vicinal H4 H-4 (1.50 ppm) H3_5->H4 Vicinal TailCH2 CH2-OH (3.30 ppm) H4->TailCH2 Vicinal OH -OH (4.50 ppm) TailCH2->OH Vicinal

Caption: COSY correlation map. Yellow dashed lines indicate observed through-bond proton couplings.

Expert Insights & Troubleshooting

The "Chair" Conformation

In DMSO at room temperature, the piperidine ring typically undergoes rapid chair-chair interconversion. However, the bulky N-aryl group may bias the equilibrium.

  • Observation: If the signals for H-2ax/H-2eq are split (distinct shifts), the ring is "locked" or flipping slowly.

  • Analysis: Use the coupling constants (

    
    ) from the 1D spectrum. A large axial-axial coupling (~10-12 Hz) confirms a chair conformation with substituents in equatorial positions [3].
    
Common Pitfalls
  • Water Suppression: The water peak in DMSO is near 3.3 ppm, which is exactly where the Tail-CH

    
      signal appears.
    
    • Solution: Use the HSQC to find the carbon at ~64 ppm. The proton attached to it is your Tail-CH

      
      , even if buried under water.
      
  • Missing NH2: If the sample is "wet" or acidic, the NH

    
     protons exchange too fast to be seen.
    
    • Solution: Dry the sample or add a pellet of K

      
      CO
      
      
      
      to the NMR tube to remove trace acid.

References

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997).[7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link

  • Bax, A., & Davis, D. G. (1985). "MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy." Journal of Magnetic Resonance. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for Pulse Sequences).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol

This guide provides essential, step-by-step procedures for the safe and compliant disposal of the research chemical [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol. As drug development professionals, our responsibilit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of the research chemical [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol. As drug development professionals, our responsibility extends beyond synthesis and analysis to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This process, often referred to as "cradle-to-grave" management, is mandated by federal and local regulations to protect laboratory personnel and the environment.[1]

Given the specific nature of this compound as a potentially novel or specialized research chemical, a complete, publicly available Safety Data Sheet (SDS) may not be readily accessible. In such cases, the Occupational Safety and Health Administration (OSHA) mandates that substances with unknown hazards be treated as hazardous.[2] This principle of proactive caution forms the foundation of the following disposal protocol.

Part 1: Pre-Disposal Hazard Assessment and Waste Characterization

Before disposal, a thorough hazard assessment is paramount. The chemical structure of [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol—containing a chlorinated aromatic ring, an amine group, and a piperidine moiety—suggests potential hazards that must be managed. Structurally similar compounds, such as other chlorinated phenyls and piperidine derivatives, exhibit hazards including acute toxicity, skin and eye irritation, and potential environmental harm.[3][4][5] Therefore, a conservative approach is required.

Core Principles for Characterization:

  • Assume Hazard: In the absence of specific toxicological data, the compound and any material contaminated with it must be handled as hazardous chemical waste.

  • Waste Stream Identification: Based on its structure (a chlorinated organic compound), this chemical should be categorized as a halogenated organic waste . This is a critical step, as mixing incompatible waste streams, such as halogenated and non-halogenated solvents, can increase disposal costs and create safety risks.[6][7]

  • Regulatory Framework: All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA), as well as OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9][10][11]

Part 2: Segregation, Containerization, and Labeling

Proper containment is the first physical step in the disposal process. Adherence to these procedures prevents spills, ensures regulatory compliance, and facilitates safe collection by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container:

    • For liquid waste solutions containing the compound, use a leak-proof, screw-top container designed for chemical waste.[12][13] Plastic-coated glass or high-density polyethylene (HDPE) carboys are often preferred to minimize the risk of breakage.[6][8]

    • For solid (neat) compound or contaminated dry waste (e.g., weigh boats, contaminated paper towels), use a sturdy, wide-mouth container or a clear plastic bag lining a designated solid waste pail.[6]

    • Causality: Using robust, compatible containers is a primary engineering control to prevent leaks and fugitive emissions.[6][14] Open beakers, corks, or parafilm are unacceptable for waste storage as they do not provide a secure seal.[13]

  • Properly Label the Waste Container:

    • Immediately upon adding the first volume of waste, affix a hazardous waste tag provided by your institution's EHS department.[8]

    • The label must include:

      • The words "Hazardous Waste".[8]

      • The full chemical name: "[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol" and the names of any solvents or other chemicals in the mixture, with estimated percentages.[8][12] Do not use abbreviations or chemical formulas.[12]

      • The date waste accumulation began.[8]

      • The specific hazard characteristics (e.g., "Toxic," "Halogenated Organic").

      • The Principal Investigator's name and lab location.[8]

    • Trustworthiness: Accurate and complete labeling is a cornerstone of a self-validating safety system. It ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and associated dangers.

  • Store Waste Appropriately:

    • Keep waste containers sealed at all times, except when adding waste.[13][14]

    • Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[14]

    • Utilize secondary containment (such as a lab tray or bin) to capture any potential leaks.[13] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[13]

    • Segregate this halogenated organic waste from other waste streams, particularly acids, bases, and non-halogenated solvents.[7][12]

Part 3: Disposal Procedures for Contaminated Materials

Disposal is not limited to the chemical itself but includes all materials that have come into contact with it.

A. Disposal of Contaminated Solid Waste (Non-Sharps): This category includes personal protective equipment (PPE) like gloves, contaminated bench paper, and cleaning materials.

  • Collect all contaminated items in a designated container, typically a puncture-resistant pail lined with a clear plastic bag.[6]

  • Label the container clearly as "Hazardous Waste - Solid Debris contaminated with [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol."[15]

  • When the bag is full, seal it and arrange for pickup through your EHS department.

B. Disposal of Contaminated Sharps: This includes needles, scalpels, and broken glassware.

  • Place all chemically contaminated sharps into a designated, puncture-resistant sharps container.[6]

  • Do not mix these with biologically hazardous (red bag) sharps.[6]

  • Label the container clearly as "Hazardous Waste - Sharps contaminated with [1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol."

  • Once the container is three-quarters full, seal it and request a pickup from EHS.[6]

C. Decontamination of Reusable Glassware and Work Surfaces:

  • Initial Rinse: Perform a triple rinse of all contaminated glassware.[16] The first rinse should be with a suitable solvent that can solubilize the compound (e.g., ethanol, acetone) and must be collected as hazardous waste in your halogenated organic liquid waste container.[7]

  • Subsequent Rinses: For highly toxic materials, the first three rinses must be collected as hazardous waste.[7] Subsequent rinses with soap and water can typically be drain-disposed, but consult your local EHS guidelines.

  • Surface Decontamination: Thoroughly wipe down contaminated surfaces with soap and water or an appropriate solvent.[17] All cleaning materials (e.g., paper towels) must be disposed of as contaminated solid waste.[17]

Part 4: Spill Management Protocol

In the event of a spill, a prepared and swift response is critical to ensure safety.

  • Alert Personnel: Immediately notify all personnel in the area.[15]

  • Assess the Spill:

    • Minor Spill (<500 mL, low hazard): If you are trained and have the proper PPE and spill kit, you can manage the cleanup.[15]

    • Major Spill (>500 mL or unknown hazard): Evacuate the area immediately, close the doors, and contact your institution's EHS emergency line.[15]

  • Cleanup of a Minor Spill:

    • Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[15]

    • Contain the spill by encircling it with absorbent material from a spill kit.[15]

    • Apply absorbent powder or pads over the spill, working from the outside in.[18]

    • Once fully absorbed, use a plastic scoop or tongs to collect the material into a heavy-duty plastic bag.[15][18]

    • Wipe the area with a damp paper towel to decontaminate any residue.[18]

    • Place all contaminated materials, including gloves, into the bag. Seal it, label it as "Hazardous Waste - Spill Debris," and arrange for EHS pickup.[15]

Data and Procedural Summary

Item / ActionSpecification / ProcedureRationale & Citation
Waste Classification Halogenated Organic WasteBased on chemical structure (presence of chlorine). Proper segregation is required for safe and cost-effective disposal.[6][7]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles/face shield, lab coat.To prevent skin and eye contact with a potentially irritating or toxic compound.[3][15]
Liquid Waste Container Leak-proof, screw-top container (e.g., HDPE carboy). Must be kept closed and stored in secondary containment.Prevents spills, leaks, and fugitive emissions. A primary safety and compliance measure.[12][13][14]
Solid Waste Container Puncture-resistant pail with a clear plastic liner or a designated sturdy container.Safely contains contaminated lab debris and prevents exposure.[6]
Waste Labeling Use EHS-provided tag. Must include "Hazardous Waste," full chemical names, percentages, and start date.Ensures clear communication of hazards to all handlers, as required by OSHA and EPA.[8][19]
Empty Container Disposal Triple rinse with a suitable solvent. Collect the first rinse (or first three for highly toxic materials) as hazardous waste. Deface the original label.Ensures removal of residual chemical before the container is disposed of as regular trash or recycled.[7][16]
Spill Cleanup Use spill kit absorbents. Collect all contaminated materials, label as spill debris, and dispose of as hazardous waste.Contains the hazard and ensures all contaminated materials are managed within the hazardous waste stream.[15][18]

Disposal Workflow Diagram

DisposalWorkflow assess assess liquid_waste liquid_waste assess->liquid_waste Liquid solid_waste solid_waste assess->solid_waste Solid containerize_liquid containerize_liquid label_waste label_waste containerize_liquid->label_waste containerize_solid containerize_solid containerize_solid->label_waste

References

  • Hazardous Waste Disposal Procedures . The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Procedures . Central Washington University. [Link]

  • How to Store and Dispose of Hazardous Chemical Waste . UC San Diego Environment, Health & Safety. [Link]

  • How to Dispose of Chemical Waste . University of Tennessee, Knoxville Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]

  • Chemical Spill Response Procedures . University of Louisville Department of Environmental Health and Safety. [Link]

  • Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville Environmental Health and Safety. [Link]

  • 8 Steps to Handling a Lab Chemical Spill . Lab Manager. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Laboratory Safety Chemical Hygiene Plan (CHP) . Occupational Safety and Health Administration. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]

  • Best Practices for Hazardous Waste Disposal . AEG Environmental. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue University Engineering. [Link]

  • Safety Data Sheet for a related compound . Ubigene. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Chemical Waste Name or Mixtures List . Unknown Source. [Link]

  • Hazardous Waste Management Procedures . Keene State College. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol
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[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol
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